molecular formula C9H10N2O4S B8574100 1-Methanesulfonyl-6-nitroindoline

1-Methanesulfonyl-6-nitroindoline

Cat. No. B8574100
M. Wt: 242.25 g/mol
InChI Key: NOPGJGWFMCFSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585878B2

Procedure details

To 2.00 g of 1-methylsulfonyl-6-nitroindoline and a mixed solvent of 100 ml of ethanol and 100 ml of tetrahydrofuran was added 300 mg of 10% palladium/carbon under an argon atmosphere, followed by 3 hours of stirring at room temperature under a hydrogen atmosphere. The reaction solution was filtrated through celite and the organic solvent in the filtrate was removed under reduced pressure. To the residue was added 200 ml of a mixed solution of methanol, ethyl acetate, and tetrahydrofuran. Under an argon atmosphere, 1 g of 10% palladium/carbon was added and the whole was stirred at room temperature for 3 hours under a hydrogen atmosphere. The reaction solution was filtrated through celite and the organic solvent in the filtrate was removed under reduced pressure to obtain 1.66 g of 1-methylsulfonyl-6-aminoindoline as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=2)[CH2:7][CH2:6]1)(=[O:4])=[O:3].C(O)C>[Pd].O1CCCC1>[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([NH2:14])[CH:12]=2)[CH2:7][CH2:6]1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)N1CCC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
of stirring at room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtrated through celite
CUSTOM
Type
CUSTOM
Details
the organic solvent in the filtrate was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 200 ml of a mixed solution of methanol, ethyl acetate, and tetrahydrofuran
ADDITION
Type
ADDITION
Details
Under an argon atmosphere, 1 g of 10% palladium/carbon was added
STIRRING
Type
STIRRING
Details
the whole was stirred at room temperature for 3 hours under a hydrogen atmosphere
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtrated through celite
CUSTOM
Type
CUSTOM
Details
the organic solvent in the filtrate was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCC2=CC=C(C=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.